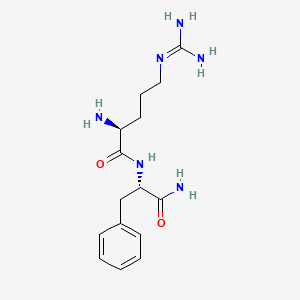

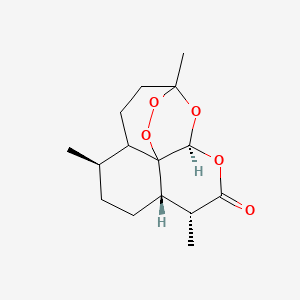

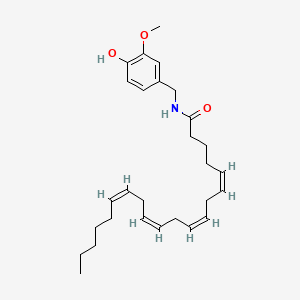

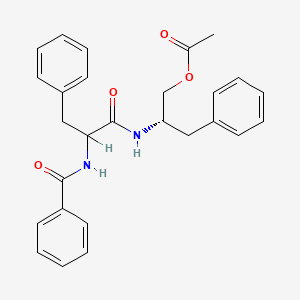

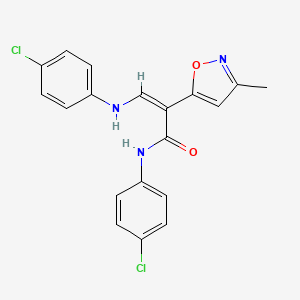

(Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide

Descripción general

Descripción

AVL-3288 is a first-in-class, orally available, small molecule, selective allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). AVL-3288 has shown preclinical efficacy in rat paradigms of attention and memory, including models of cognitive dysfunction1-3. AVL-3288 evokes positive modulation of acetylcholine (ACh)-induced EC5 currents (EC50 = 0.7 μM). AVL-3288 exhibits cognitive-enhancing properties in rodent models; displays no cytotoxic effects in PC12 cells or rat primary cortical neurons.

Aplicaciones Científicas De Investigación

Cognitive Enhancement in Schizophrenia

AVL-3288 has been studied as a positive allosteric modulator at the alpha7 nicotinic cholinergic receptor, with potential benefits in cognitive enhancement for patients with schizophrenia. Clinical trials have explored its effects in improving cognitive deficits associated with this condition .

Potentiation of Attention-Enhancing Effects

Research has investigated the use of AVL-3288 to potentiate the attention-enhancing effects of nicotine in healthy non-smokers. This study aimed to evaluate the cognitive benefits of AVL-3288 and its safety and tolerability .

3. Improvement of Synaptic Plasticity Post-Traumatic Brain Injury AVL-3288 has shown promise in improving hippocampal synaptic plasticity, learning, and memory performance after traumatic brain injury (TBI) in the chronic recovery period. Its application to acute hippocampal slices from animals post-TBI rescued basal synaptic transmission deficits and long-term potentiation (LTP) in area CA1 .

4. Potential Treatment for CNS Diseases with Cognitive Dysfunction As a selective α7 nAChR-positive allosteric modulator, AVL-3288 does not activate α7 nAChRs via the orthosteric site but significantly modulates agonist-induced currents at α7 nAChRs. It has potential therapeutic applications in central nervous system (CNS) diseases characterized by cognitive dysfunction .

First-in-Class Drug for Cognitive Deficits

AVL-3288 represents a “first-in-class” drug for the treatment of cognitive deficits in CNS disorders such as schizophrenia, Alzheimer’s disease, and potentially ADHD, offering new avenues for managing these conditions .

Mecanismo De Acción

Target of Action

AVL-3288, also known as CCMI, is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptors (α7 nAChRs) . The α7 nAChRs are highly expressed in the hippocampus, a region of the brain involved in learning and memory .

Mode of Action

Instead, it causes significant positive modulation of agonist-induced currents at α7 nAChRs . This means that AVL-3288 enhances the receptor’s response to its natural ligand, acetylcholine .

Biochemical Pathways

It is known that α7 nachrs play a crucial role in synaptic transmission, and their modulation can influence various downstream effects

Result of Action

AVL-3288 has been shown to improve cognitive functioning in naïve animals and healthy human subjects . In a study involving rats with traumatic brain injury, AVL-3288 treatment improved learning and memory performance, and rescued deficits in basal synaptic transmission and long-term potentiation in the hippocampus .

Action Environment

The efficacy and stability of AVL-3288 can be influenced by various environmental factors. For instance, in clinical trials, the compound was administered to non-smoking, medicated outpatients with schizophrenia or schizoaffective disorder . The specific environmental conditions under which AVL-3288 exerts its effects are subject to ongoing research.

Propiedades

IUPAC Name |

(Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKIACTLSBBIY-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide | |

CAS RN |

917837-54-8 | |

| Record name | AVL-3288 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917837548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVL-3288 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA80VAX4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of AVL-3288?

A1: AVL-3288 targets the α7 nicotinic acetylcholine receptor (α7 nAChR) .

Q2: How does AVL-3288 interact with α7 nAChRs?

A2: AVL-3288 acts as a positive allosteric modulator of α7 nAChRs, enhancing the receptor's response to acetylcholine, its natural neurotransmitter .

Q3: What are the downstream effects of AVL-3288's interaction with α7 nAChRs?

A3: AVL-3288 binding to α7 nAChRs enhances receptor currents. This leads to improvements in cognitive function in both healthy individuals and animal models, and has shown potential in mitigating cognitive impairments following traumatic brain injury (TBI) .

Q4: What is the molecular formula and weight of (Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide?

A4: The provided research excerpts do not specify the molecular formula or weight of AVL-3288. This information would require consultation with chemical databases or the compound's manufacturer.

Q5: Is there any spectroscopic data available for AVL-3288?

A5: The provided research excerpts do not include spectroscopic data for AVL-3288.

Q6: Has the material compatibility, stability, catalytic properties, or computational modeling of AVL-3288 been studied?

A6: The research excerpts primarily focus on AVL-3288's effects on cognitive function and its interaction with α7 nAChRs. Information on these other aspects would require further investigation.

Q7: Are there any studies examining how structural modifications to AVL-3288 affect its activity, potency, and selectivity?

A7: The provided research excerpts do not delve into SAR studies for AVL-3288.

Q8: What is known about the stability, formulation, SHE regulations, and PK/PD profile of AVL-3288?

A8: The research excerpts focus primarily on AVL-3288's in vivo efficacy in animal models. Further research would be needed to provide information on these topics.

Q9: What in vitro and in vivo studies have been conducted on AVL-3288?

A9: Preclinical studies using adult male Sprague Dawley rats demonstrated that AVL-3288 administration improved learning and memory performance after TBI. These studies involved behavioral tasks such as fear conditioning and the Morris water maze. Notably, AVL-3288 rescued deficits in water maze retention and working memory .

Q10: Did AVL-3288 demonstrate any effects on hippocampal synaptic plasticity?

A10: Yes, application of AVL-3288 to hippocampal slices derived from rats three months post-TBI rescued deficits in basal synaptic transmission and long-term potentiation (LTP) in the CA1 region of the hippocampus .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.